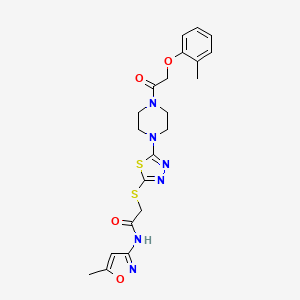

![molecular formula C20H15Cl2NO4S B2917437 5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 735322-08-4](/img/structure/B2917437.png)

5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains functional groups such as benzyl, chlorophenyl, sulfamoyl, and carboxylic acid . It’s likely to be used as an intermediate in organic synthesis .

Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, reactions at the benzylic position (the carbon adjacent to the aromatic ring) can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthetic Applications and Mechanistic Insights

Research into the synthesis and reactivity of benzoic acid derivatives, including sulfamoylbenzoic acids, has revealed their utility in the development of complex molecules. Studies on similar compounds highlight methodologies for introducing sulfamoyl groups and chloro substituents into benzoic acid frameworks. These techniques are crucial for creating pharmaceuticals and advanced materials. For instance, the synthesis and electrochemical behavior of sulfophenyl-azo-benzoic acids demonstrate the impact of substituents on compound properties, which is essential for designing molecules with desired reactivities and functions (Mandić et al., 2004).

Material Science Applications

Development of Nanofiltration Membranes

Innovations in membrane technology have benefited from the incorporation of sulfonated aromatic compounds. The synthesis of novel sulfonated diamine monomers and their application in thin-film composite nanofiltration membranes showcase the potential of such chemicals in enhancing water flux and dye separation efficiency. These advancements indicate the role of sulfonated benzoic acid derivatives in improving membrane properties for environmental and industrial applications (Liu et al., 2012).

Biological Activity and Pharmacology

Bioactive Properties Exploration

The structural motifs present in sulfamoylbenzoic acids are key to their biological activity. Research into sulfonamidobenzoxazole compounds, which share functional groups with "5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid," suggests potential applications in developing new bioactive molecules. These studies provide a foundation for exploring the biological activities of sulfamoylbenzoic acids, including their potential as enzyme inhibitors or in drug discovery (Mary et al., 2019).

Mechanism of Action

properties

IUPAC Name |

5-[benzyl-(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO4S/c21-17-11-10-15(12-16(17)20(24)25)28(26,27)23(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)22/h1-12H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADXAIGOQPLWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)

![5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2917359.png)

![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2917364.png)

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)

![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)